2,5-Dibromopyridine
CAS No.: 624-28-2
Cat. No.: VC20763047
Molecular Formula: C5H3Br2N
Molecular Weight: 236.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624-28-2 |
|---|---|
| Molecular Formula | C5H3Br2N |
| Molecular Weight | 236.89 g/mol |
| IUPAC Name | 2,5-dibromopyridine |
| Standard InChI | InChI=1S/C5H3Br2N/c6-4-1-2-5(7)8-3-4/h1-3H |
| Standard InChI Key | ZHXUWDPHUQHFOV-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1Br)Br |
| Canonical SMILES | C1=CC(=NC=C1Br)Br |
Introduction
Physical and Chemical Properties
Structural and Basic Properties
2,5-Dibromopyridine is characterized by a pyridine ring with bromine atoms at the 2 and 5 positions. This halogenated heterocyclic compound has the molecular formula C₅H₃Br₂N and a molecular weight of 236.892 g/mol . The structural arrangement contributes to its particular reactivity profile, making it valuable in various synthetic pathways.
At room temperature, 2,5-Dibromopyridine appears as a solid, consistent with its melting point range of 92-95°C . Its physical state facilitates handling in laboratory settings, while its moderate melting point allows for convenient use in various reaction conditions without special temperature control requirements.
Physicochemical Characteristics
The compound exhibits a range of physicochemical properties that determine its behavior in different environments and reaction conditions. Table 1 summarizes the key physical and chemical properties of 2,5-Dibromopyridine:
Table 1: Physical and Chemical Properties of 2,5-Dibromopyridine
| Property | Value |
|---|---|
| CAS Number | 624-28-2 |
| Molecular Formula | C₅H₃Br₂N |
| Molecular Weight | 236.892 g/mol |
| Density | 2.1±0.1 g/cm³ |
| Melting Point | 92-95°C |
| Boiling Point | 235.7±20.0°C at 760 mmHg |
| Flash Point | 96.4±21.8°C |
| Exact Mass | 234.863205 |
| LogP | 2.58 |
| Vapor Pressure | 0.1±0.5 mmHg at 25°C |
| Index of Refraction | 1.607 |
| Water Solubility | Insoluble |
The LogP value of 2.58 indicates moderate lipophilicity, which influences the compound's distribution in biological systems and extraction processes . The compound is insoluble in water but generally dissolves well in organic solvents, making it suitable for various organic reactions and purification methods. Its relatively low vapor pressure suggests minimal inhalation concerns during normal handling conditions, though appropriate ventilation remains important.
Reactivity Profile
The reactivity of 2,5-Dibromopyridine is largely determined by the electronic effects of the pyridine nitrogen and the two bromine substituents. The bromine at position 2 (adjacent to the nitrogen) typically exhibits higher reactivity in nucleophilic substitution reactions compared to the bromine at position 5, due to the activating effect of the pyridine nitrogen . This differential reactivity enables selective functionalization, a property extensively utilized in synthetic organic chemistry.
Both bromine atoms can participate in various transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation processes. This reactivity profile makes 2,5-Dibromopyridine a versatile intermediate for introducing diverse functional groups at specific positions of the pyridine ring.
Synthesis Methods
Synthesis from 2-Amino-5-bromopyridine
One of the most common and efficient methods for synthesizing 2,5-Dibromopyridine involves the diazotization and subsequent bromination of 2-amino-5-bromopyridine. This approach follows the principles of the Sandmeyer reaction to replace the amino group with a bromine atom . The procedure includes several key steps:
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Addition of 2-amino-5-bromopyridine (13.0 kg) to a water-cooled solution maintained at 10°C
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Slow addition of 47% aqueous hydrogen bromide (37 L) to the mixture
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Introduction of liquid bromine (11 L) while keeping the temperature below 10°C
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Dropwise addition of a sodium nitrite solution (NaNO₂, 16.1 kg in 19 L water) at 0-5°C
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Stirring for 30 minutes to complete the diazotization reaction
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Treatment with sodium hydroxide solution (NaOH, 28.0 kg in 30 L water) at 20-25°C
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Extraction with diethyl ether (3 × 40 L)
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Drying the organic layer with anhydrous sodium sulfate
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Filtration to remove the desiccant
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Evaporation under reduced pressure to obtain the crude product
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Suspension in heptane (10 L) and collection of 2,5-Dibromopyridine by filtration
This method typically results in a yield of approximately 88.7%, making it an efficient approach for large-scale synthesis of 2,5-Dibromopyridine .
Alternative Synthetic Routes
An alternative synthesis pathway involves the direct bromination of 2-hydroxypyridine or its derivatives. This approach utilizes triphenylborane as a catalyst and phosphorus tribromide as the brominating agent in 1,2-dichloroethane as the solvent . The reaction proceeds under reflux conditions for approximately 10 hours under an inert atmosphere (nitrogen protection).
Another synthetic method described in literature starts from pyridine and acetic anhydride:
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Reaction of pyridine (18.82 g, 0.2 mol) with acetic anhydride (30.63 g, 0.3 mol) under reflux conditions
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Cooling the reaction mixture to 20-25°C and slow addition of bromine (35.2 g, 0.22 mol)
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Reaction at 50°C for 2.5 hours
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Addition of water and sodium hydroxide solution (40%, 80 mL) to precipitate 2-amino-5-bromopyridine
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Filtration, drying, and recrystallization from ethanol to obtain 2-amino-5-bromopyridine
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Conversion of 2-amino-5-bromopyridine to 2,5-Dibromopyridine through diazotization with cuprous bromide and sodium nitrite in hydrobromic acid
This multi-step process provides an alternative route to 2,5-Dibromopyridine with a reported yield of approximately 64% for the final conversion step .
Applications in Organic Chemistry and Industry
Role as a Synthetic Intermediate
2,5-Dibromopyridine serves as a versatile building block in organic synthesis, enabling the preparation of numerous compounds with biological activity or material properties. The strategic positioning of the bromine atoms allows for various transformations, including:
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Cross-coupling reactions (Suzuki, Stille, Negishi) to introduce carbon-carbon bonds
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Nucleophilic substitution reactions to incorporate diverse functional groups
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Metal-halogen exchange processes for further functionalization
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Carbonylation reactions to introduce carbonyl-containing moieties
These transformative capabilities make 2,5-Dibromopyridine an essential component in the synthetic chemist's toolkit, enabling access to complex molecular structures that would otherwise be challenging to synthesize.
Regioselective Transformations
A significant application of 2,5-Dibromopyridine involves regioselective transformations that exploit the differential reactivity of the bromine atoms at positions 2 and 5. Research has demonstrated that 2,5-Dibromopyridine undergoes regiospecific carboalkoxylation with carbon monoxide and alcohols in the presence of palladium acetate and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as catalysts .
This reaction selectively yields esters of 5-bromopyridine-2-carboxylic acid in good yields, highlighting the preferential reactivity of the C-2 position (adjacent to the nitrogen) compared to the C-5 position . This selective functionalization enables the synthesis of valuable intermediates for pharmaceutical and agrochemical applications, where precisely modified pyridine derivatives are often required.
Industrial Applications
2,5-Dibromopyridine finds extensive use across multiple industries due to its versatility as a synthetic intermediate. Its applications include:
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Pharmaceutical Industry: As a precursor for active pharmaceutical ingredients, particularly those containing modified pyridine moieties
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Agrochemical Sector: In the synthesis of crop protection agents, herbicides, and plant growth regulators
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Dye Production: As an intermediate in the manufacturing of specialized dyes and pigments
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Flavor and Fragrance Industry: In the creation of flavoring agents and aromatic compounds
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Materials Science: As a building block for functional materials and specialty polymers
The importance of 2,5-Dibromopyridine in these applications stems from its well-defined reactivity profile and the ability to introduce diverse functional groups at specific positions of the pyridine ring, enabling the tailored synthesis of target molecules with desired properties.
Research Findings and Recent Developments
Advances in Synthetic Applications
Recent research has expanded the utility of 2,5-Dibromopyridine in organic synthesis through the development of new transformation methods. One significant advancement involves the regiospecific carboalkoxylation reaction, which selectively converts 2,5-Dibromopyridine to esters of 5-bromopyridine-2-carboxylic acid using palladium catalysis . This reaction demonstrates the potential for selective functionalization of the pyridine ring, enabling access to valuable intermediates for pharmaceutical and agrochemical applications.
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